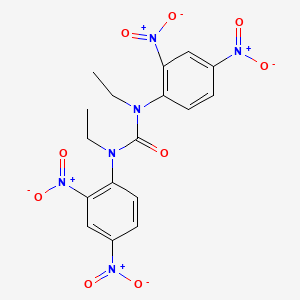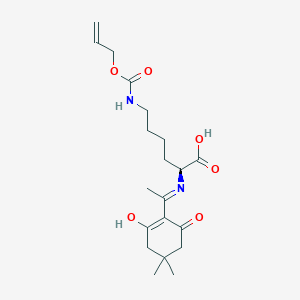
Isopropyl tetrahydrofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl tetrahydrofuran-2-carboxylate is an organic compound that belongs to the class of tetrahydrofuran derivatives It is characterized by a five-membered ring structure containing one oxygen atom and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl tetrahydrofuran-2-carboxylate typically involves the esterification of tetrahydrofuran-2-carboxylic acid with isopropanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor packed with an acid catalyst. The reactants, tetrahydrofuran-2-carboxylic acid and isopropanol, are continuously fed into the reactor, and the product is collected at the outlet. This process allows for efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
Isopropyl tetrahydrofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrahydrofuran-2-carboxylic acid.
Reduction: Reduction of the ester group can yield tetrahydrofuran-2-methanol.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base catalyst
Major Products Formed
Oxidation: Tetrahydrofuran-2-carboxylic acid.
Reduction: Tetrahydrofuran-2-methanol.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used
Scientific Research Applications
Isopropyl tetrahydrofuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of isopropyl tetrahydrofuran-2-carboxylate involves its hydrolysis to tetrahydrofuran-2-carboxylic acid and isopropanol. This reaction is catalyzed by esterases, which are enzymes that cleave ester bonds. The hydrolysis process releases the active carboxylic acid, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl tetrahydrofuran-2-carboxylate
- Ethyl tetrahydrofuran-2-carboxylate
- Propyl tetrahydrofuran-2-carboxylate
Uniqueness
Isopropyl tetrahydrofuran-2-carboxylate is unique due to its specific ester group, which imparts distinct physicochemical properties compared to its analogs. The isopropyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for various applications where other esters might not be as effective .
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
propan-2-yl oxolane-2-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-6(2)11-8(9)7-4-3-5-10-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
DGZOZONCGXAPDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)





